Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
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Overview
Description
Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a quinoxaline ring, a phenoxy group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Scientific Research Applications
Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- typically involves the reaction of 6-chloro-2-quinoxaline with 4-hydroxyphenoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxaline compounds, and substituted phenoxypropanoic acids. These products have diverse chemical and biological properties, making them valuable for further research and applications .
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring and phenoxy group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and phenoxypropanoic acids, such as:
Quizalofop-ethyl: A herbicide with a similar structure but different biological activity.
Fluazifop-p-butyl: Another herbicide with a phenoxypropanoic acid moiety.
Clodinafop-propargyl: A compound with similar chemical properties but different applications.
Uniqueness
Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is unique due to its specific combination of a quinoxaline ring and a phenoxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
100760-08-5 |
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Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
(2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
InChI Key |
ABOOPXYCKNFDNJ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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